Streptolydigin

Transcription RNA Polymerase Mechanism of Action

Streptolydigin (Portamycin) is the definitive tool for dissecting transcription elongation. Unlike rifampicin—an initiation inhibitor—it uniquely stabilizes the RNAP preinsertion state, blocking elongation post-initiation. This distinct mechanism, coupled with only partial cross-resistance, makes it irreplaceable for profiling rifampicin-resistant strains, probing transcriptional pausing kinetics, and enabling structure-based drug design. Strict selectivity for bacterial RNAP ensures clean host-pathogen experimental models.

Molecular Formula C32H44N2O9
Molecular Weight 600.7 g/mol
CAS No. 7229-50-7
Cat. No. B611037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStreptolydigin
CAS7229-50-7
SynonymsStreptolydigin;  Antibiotic D-45;  Portamycin;  NSC 3360; 
Molecular FormulaC32H44N2O9
Molecular Weight600.7 g/mol
Structural Identifiers
SMILESCC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)C(N(C4=O)C5CCC(C(O5)C)O)C(C)C(=O)NC)O)C
InChIInChI=1S/C32H44N2O9/c1-16(14-17(2)28-18(3)23-12-13-32(15-40-32)31(6,42-23)43-28)8-9-22(36)25-27(37)26(19(4)29(38)33-7)34(30(25)39)24-11-10-21(35)20(5)41-24/h8-9,12-14,17-21,23-24,26,28,35-36H,10-11,15H2,1-7H3,(H,33,38)/b9-8+,16-14+,25-22+/t17?,18-,19-,20-,21-,23+,24-,26-,28+,31+,32+/m0/s1
InChIKeyKVTPRMVXYZKLIG-HYUQTWEOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Streptolydigin (CAS 7229-50-7): A Tetramic Acid Antibiotic with a Distinct RNA Polymerase Inhibition Profile


Streptolydigin (Stl, Portamycin) is a 3-acetyltetramic acid antibiotic isolated from Streptomyces lydicus [1]. It functions as a potent, selective inhibitor of bacterial DNA-dependent RNA polymerase (RNAP), binding adjacent to the active center to block transcription elongation [2]. Unlike rifampicin, which inhibits initiation, Streptolydigin can arrest transcription after polymerization has begun, and it exhibits only partial cross-resistance with rifampicin, making it a critical tool for studying transcription mechanics and a candidate for addressing rifampicin-resistant infections [3].

Streptolydigin vs. Other RNA Polymerase Inhibitors: Why Generic Substitution is Not Viable


Streptolydigin cannot be simply interchanged with other RNA polymerase inhibitors like rifampicin or fidaxomicin. While all three target bacterial RNAP, they occupy distinct binding sites, act at different stages of the transcription cycle (initiation vs. elongation), and exhibit divergent cross-resistance and species-specificity profiles [1]. A critical differentiator is that Streptolydigin uniquely stabilizes an inactive 'preinsertion' state of the RNAP catalytic center, a mechanism that is both distinct from and synergistic with the action of other transcription factors like GreA/B [2]. These mechanistic and structural divergences translate into non-overlapping spectra of activity and resistance, as detailed in the quantitative comparisons below [3].

Quantitative Differentiation of Streptolydigin: Direct Comparative Evidence for Procurement


Distinct Stage of Transcription Inhibition: Elongation vs. Initiation Compared to Rifampicin

Streptolydigin inhibits RNA polymerase during the elongation phase, blocking nucleotide addition after transcription has begun. In a direct head-to-head biochemical study, rifamycin (rifampicin) required preincubation with the enzyme before substrate addition to be effective, whereas Streptolydigin was able to inhibit polymerization even after the reaction had started [1].

Transcription RNA Polymerase Mechanism of Action

Reduced Cross-Resistance with Rifampicin: A Critical Differentiator for Drug-Resistant Strains

Streptolydigin exhibits only limited cross-resistance with the clinically used antibiotic rifampicin. This is a key differentiator, as rifampicin-resistant bacteria are often susceptible to streptolydigin. In Mycobacterium smegmatis, the MIC for streptolydigin was 6.25 mg/L, while for M. tuberculosis, which is intrinsically resistant to many drugs, the MIC was ≥100 mg/L. This contrasts with rifampicin, to which M. tuberculosis is generally susceptible, highlighting their distinct resistance profiles [1]. A porin mutant of M. smegmatis was resistant to streptolydigin, indicating uptake is a key determinant of susceptibility [1].

Antibiotic Resistance Cross-Resistance RNA Polymerase Inhibitors

Inhibitory Potency: Ki and Kd Values for Bacterial RNA Polymerase

Streptolydigin demonstrates potent inhibition of bacterial RNA polymerase with a reported Ki of 18 μM and a Kd of 15 μM for the Thermus thermophilus enzyme [1], [2]. This quantitative binding data provides a benchmark for structure-activity relationship (SAR) studies and comparisons with other RNAP inhibitors.

Enzyme Inhibition Binding Affinity Drug Discovery

Selectivity for Bacterial vs. Eukaryotic RNA Polymerases: A Clear Safety and Selectivity Advantage

Streptolydigin is a selective inhibitor of bacterial RNA polymerases and does not inhibit eukaryotic RNA polymerases I, II, or III, despite high three-dimensional structural similarity between bacterial and eukaryotic enzymes [1]. This selectivity is a critical advantage over non-selective transcription inhibitors, reducing the potential for host-cell toxicity and making it a valuable tool for specific studies in bacterial systems.

Selectivity Eukaryotic Transcription Toxicity

Unique Synergistic Enhancement with Transcription Factors GreA/B: A New Paradigm for Antibiotic Action

A 2024 single-molecule study using acoustic force spectroscopy revealed that Streptolydigin induces long-lived stochastic pauses in transcription. Unexpectedly, the transcript cleavage factors GreA and GreB, which were thought to be competitors, instead synergistically increase transcription inhibition by Streptolydigin. This is the first known instance of a transcriptional factor enhancing antibiotic activity [1]. The study found that Streptolydigin enhances short-lived pauses associated with an off-pathway early paused state, while the instantaneous velocity of transcription between pauses remains unaffected [1].

Synergy Transcription Factors Single-Molecule Biophysics

Binding Site and Structural Basis: Adjacent to Active Center, Stabilizing an Inactive Conformation

The 2.4 Å resolution crystal structure of the Thermus thermophilus RNAP-Streptolydigin complex revealed that the inhibitor binds to a site adjacent to, but not overlapping, the RNAP active center, specifically along the bridge helix and trigger loop, approximately 20 Å from the catalytic Mg2+ ions [1], [2]. This binding stabilizes a catalytically inactive 'preinsertion' state of the substrate, blocking the structural isomerization required for phosphodiester bond formation, a mechanism distinct from other RNAP inhibitors [1].

Structural Biology Crystallography Allosteric Inhibition

Streptolydigin in Practice: High-Value Research and Industrial Use Cases


Investigating Transcription Elongation and Pausing Mechanisms

Streptolydigin is the tool of choice for dissecting the elongation phase of transcription. Its ability to inhibit RNAP after initiation [1] and to specifically stabilize early paused states (as shown by single-molecule studies) [2] allows researchers to probe the kinetics and structural dynamics of the nucleotide addition cycle and transcriptional pausing in a way that initiation inhibitors like rifampicin cannot.

Studying and Overcoming Antibiotic Resistance in RNA Polymerase

Given its distinct binding site and only partial cross-resistance with rifampicin [1], Streptolydigin is an essential compound for screening against rifampicin-resistant bacterial strains. Its use helps validate RNAP as a target in these strains and aids in the development of combination therapies or next-generation inhibitors designed to evade known resistance mechanisms [2].

Structure-Guided Drug Design and SAR Studies of Novel RNAP Inhibitors

The high-resolution structural data available for the Streptolydigin-RNAP complex [1] provides an invaluable template for computational and medicinal chemistry efforts. Researchers can use Streptolydigin as a scaffold for synthesizing analogs or as a reference ligand for virtual screening campaigns aimed at discovering new compounds that target the same unique allosteric pocket.

Prokaryotic-Specific Transcription Inhibition in Mixed Systems

In research involving both bacterial and eukaryotic cells (e.g., host-pathogen interaction studies, microbiome research), Streptolydigin's strict selectivity for bacterial RNAP [1] ensures that only prokaryotic transcription is inhibited. This avoids the confounding off-target effects on host cell transcription that would occur with a non-selective inhibitor, allowing for cleaner interpretation of experimental results.

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